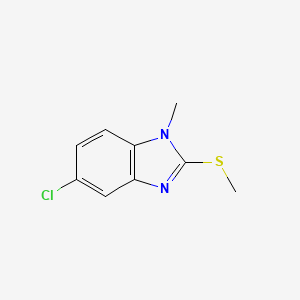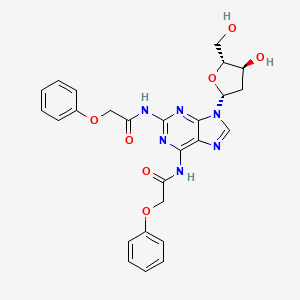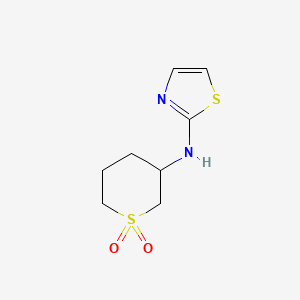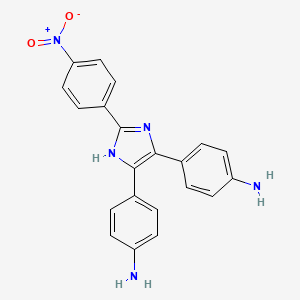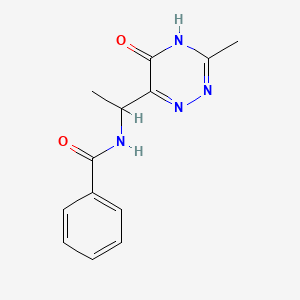
1,8-bis(6-chloro-9H-purin-9-yl)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(6-chloro-9H-purin-9-yl)octane is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids This compound is characterized by the presence of two 6-chloro-9H-purin-9-yl groups attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-bis(6-chloro-9H-purin-9-yl)octane typically involves the reaction of 6-chloropurine with 1,8-dibromooctane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(6-chloro-9H-purin-9-yl)octane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the purine rings can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The purine rings can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce purine N-oxides.
Scientific Research Applications
1,8-Bis(6-chloro-9H-purin-9-yl)octane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Medicine: Research into the potential therapeutic applications of purine derivatives includes their use as antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of 1,8-bis(6-chloro-9H-purin-9-yl)octane involves its interaction with molecular targets, such as enzymes or receptors. The chlorine atoms in the purine rings can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition or modulation of their activity. The compound can also participate in hydrogen bonding and π-π stacking interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler purine derivative with a single chlorine atom. It is used as a building block for the synthesis of more complex purine derivatives.
1,8-Dibromooctane: An alkylating agent used in the synthesis of various organic compounds, including 1,8-bis(6-chloro-9H-purin-9-yl)octane.
9H-Purine: The parent compound of the purine family, which serves as a fundamental building block in biochemistry.
Uniqueness
This compound is unique due to its dual purine structure connected by an octane chain This unique structure allows for the exploration of new chemical reactions and biological interactions that are not possible with simpler purine derivatives
Properties
CAS No. |
139120-35-7 |
|---|---|
Molecular Formula |
C18H20Cl2N8 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
6-chloro-9-[8-(6-chloropurin-9-yl)octyl]purine |
InChI |
InChI=1S/C18H20Cl2N8/c19-15-13-17(23-9-21-15)27(11-25-13)7-5-3-1-2-4-6-8-28-12-26-14-16(20)22-10-24-18(14)28/h9-12H,1-8H2 |
InChI Key |
GHMRSUSCBCJJOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CCCCCCCCN3C=NC4=C3N=CN=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)
![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
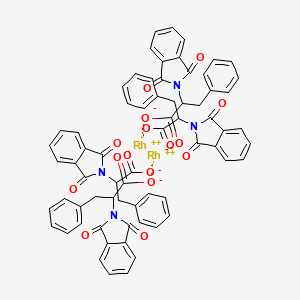
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
